molecular formula C18H18N4O4 B593593 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline CAS No. 1812-68-6

2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline

Katalognummer: B593593
CAS-Nummer: 1812-68-6
Molekulargewicht: 354.366
InChI-Schlüssel: NMDINFCSGKUZSS-UYRXBGFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline is a chemical compound formed by the reaction of 1-Phenylcyclopentanecarbaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is widely used in analytical chemistry for the detection and quantification of carbonyl compounds such as aldehydes and ketones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline involves the reaction of 1-Phenylcyclopentanecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst. The reaction proceeds as follows:

1-Phenylcyclopentanecarbaldehyde+2,4-dinitrophenylhydrazine1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone+H2O\text{1-Phenylcyclopentanecarbaldehyde} + \text{2,4-dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{H}_2\text{O} 1-Phenylcyclopentanecarbaldehyde+2,4-dinitrophenylhydrazine→1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone+H2​O

The reaction is a condensation reaction, where water is eliminated as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted hydrazones.

    Oxidation Reactions: Oxidized products such as nitro compounds.

    Reduction Reactions: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stable and can be easily detected and quantified using various analytical techniques .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dinitrophenylhydrazone derivatives: These compounds are similar in structure and reactivity to 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline.

    Phenylhydrazone derivatives: These compounds also form stable hydrazone derivatives with carbonyl compounds.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hydrazone derivatives. Its ability to form stable derivatives with a wide range of carbonyl compounds makes it particularly valuable in analytical applications.

Eigenschaften

CAS-Nummer

1812-68-6

Molekularformel

C18H18N4O4

Molekulargewicht

354.366

IUPAC-Name

2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline

InChI

InChI=1S/C18H18N4O4/c23-21(24)15-8-9-16(17(12-15)22(25)26)20-19-13-18(10-4-5-11-18)14-6-2-1-3-7-14/h1-3,6-9,12-13,20H,4-5,10-11H2/b19-13-

InChI-Schlüssel

NMDINFCSGKUZSS-UYRXBGFRSA-N

SMILES

C1CCC(C1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Synonyme

1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.